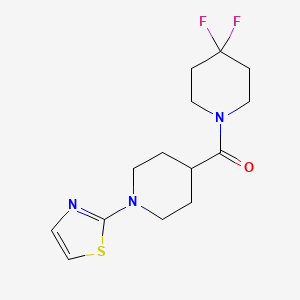
4-(6-chloro-1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-ciclopropilmorfolina-2-carboxamida, 4-(6-cloro-1,3-benzoxazol-2-il)- es un complejo compuesto orgánico que pertenece a la clase de derivados de benzoxazol. Este compuesto se caracteriza por la presencia de un anillo de benzoxazol, un anillo de morfolina y un grupo ciclopropil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-ciclopropilmorfolina-2-carboxamida, 4-(6-cloro-1,3-benzoxazol-2-il)- normalmente implica múltiples pasos, comenzando con la preparación del anillo de benzoxazol. Un método común implica la reacción de 2-aminofenol con cloruro de cloroacetilo para formar 6-cloro-1,3-benzoxazol. Este intermedio se hace reaccionar luego con N-ciclopropilmorfolina-2-carboxamida bajo condiciones específicas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El proceso también puede implicar pasos de purificación como recristalización o cromatografía para aislar el compuesto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-ciclopropilmorfolina-2-carboxamida, 4-(6-cloro-1,3-benzoxazol-2-il)- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Hidróxido de sodio en solución acuosa.
Principales productos formados
Oxidación: Formación de los óxidos correspondientes.
Reducción: Formación de derivados reducidos.
Sustitución: Formación de derivados de benzoxazol sustituidos.
Aplicaciones Científicas De Investigación
La N-ciclopropilmorfolina-2-carboxamida, 4-(6-cloro-1,3-benzoxazol-2-il)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la N-ciclopropilmorfolina-2-carboxamida, 4-(6-cloro-1,3-benzoxazol-2-il)- implica su interacción con objetivos moleculares específicos. El anillo de benzoxazol puede interactuar con enzimas o receptores, modulando su actividad. El compuesto también puede interferir con las vías celulares, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(6-cloro-1,3-benzoxazol-2-il)oxifenol
- 6-cloro-2-benzoxazolil oxifenol
- Desetilpropionato Fenoxaprop P
Singularidad
La N-ciclopropilmorfolina-2-carboxamida, 4-(6-cloro-1,3-benzoxazol-2-il)- es única debido a la presencia del anillo de morfolina y el grupo ciclopropil, que no se encuentran comúnmente en derivados de benzoxazol similares. Estas características estructurales pueden contribuir a sus propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H16ClN3O3 |
|---|---|
Peso molecular |
321.76 g/mol |
Nombre IUPAC |
4-(6-chloro-1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H16ClN3O3/c16-9-1-4-11-12(7-9)22-15(18-11)19-5-6-21-13(8-19)14(20)17-10-2-3-10/h1,4,7,10,13H,2-3,5-6,8H2,(H,17,20) |
Clave InChI |
MHTYCKFSKFEVLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=C(O3)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263992.png)
![4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12263993.png)
![5-chloro-N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263999.png)
![4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12264008.png)
![methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B12264012.png)
![6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12264014.png)
![1-(2,3-dimethylphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine](/img/structure/B12264029.png)
![1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12264030.png)
![N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B12264032.png)
![2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12264040.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12264049.png)
![4,6-Dimethyl-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12264052.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12264059.png)

